4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride

Organic Synthesis Pharmaceutical Intermediate Procurement Quality Control

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride (CAS 1185143-03-6) is a halogenated aniline derivative supplied as a hydrochloride salt. It is primarily utilized as a critical intermediate in the synthesis of multi-kinase inhibitors, most notably sorafenib.

Molecular Formula C13H10Cl2F3NO
Molecular Weight 324.12 g/mol
CAS No. 1185143-03-6
Cat. No. B1419500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride
CAS1185143-03-6
Molecular FormulaC13H10Cl2F3NO
Molecular Weight324.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl.Cl
InChIInChI=1S/C13H9ClF3NO.ClH/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17;/h1-7H,18H2;1H
InChIKeyLUXRLDGATIGJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride (CAS 1185143-03-6): Certified Purity and Handling Profile for Research and Manufacturing Procurement


4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride (CAS 1185143-03-6) is a halogenated aniline derivative supplied as a hydrochloride salt. It is primarily utilized as a critical intermediate in the synthesis of multi-kinase inhibitors, most notably sorafenib . The compound has a molecular weight of 324.12 g/mol and the molecular formula C13H10Cl2F3NO [1]. Commercial availability typically includes purity specifications of 95% or higher .

Why 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride Must Not Be Substituted by Its Free Base or Positional Isomers in Critical Syntheses


Direct substitution with the free base (CAS 57688-17-2) or a positional isomer hydrochloride (CAS 1185295-73-1) introduces quantifiable risks in purity, process safety, and regulatory compliance. The target hydrochloride offers higher certified purity (≥98% vs. 97% for the free base) and avoids the hazardous liquid classification (UN2810) of the free base, enabling safer and more streamlined handling . Critically, the 3-(trifluoromethyl) substitution pattern on the aniline ring is specifically required for the downstream synthesis of the approved drug sorafenib, where the 2-substituted isomer (CAS 1185295-73-1) cannot be used interchangeably without altering the final drug's molecular identity and risking out-of-specification impurity profiles .

Quantitative Evidence Guide for 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride: Head-to-Head Comparisons on Purity, Handling, and Safety


Certified Purity Advantage Over Free Base

The hydrochloride salt form achieves a higher certified minimum purity of ≥98% , compared to the typical 97% purity specification for the free base (CAS 57688-17-2) from the same major supplier network . This 1% absolute purity increase represents a significant reduction in total unspecified impurities for a key pharmaceutical intermediate.

Organic Synthesis Pharmaceutical Intermediate Procurement Quality Control

Non-Hazardous Transport Classification vs. Toxic Liquid Free Base

The hydrochloride salt is classified as non-hazardous for transport under current DOT/IATA regulations , whereas the corresponding free base is explicitly classified as a toxic liquid, UN2810 . This represents a binary, quantifiable difference in hazard classification that directly impacts shipping costs, storage infrastructure, and safety protocols.

Chemical Safety Supply Chain Logistics Process Chemistry

Defined Low-Temperature Storage for Enhanced Stability

The hydrochloride salt is supported by a documented long-term storage specification of 2-8°C under dry, sealed conditions , whereas the free base is typically shipped and stored at room temperature without such cold-chain requirements . The recommended 2-8°C storage for the salt is a quantifiable indicator of a controlled stability profile, essential for maintaining purity over extended periods in a GMP environment.

Stability Studies Method Development Inventory Management

Regiospecificity for Sorafenib Synthesis: 3-Trifluoromethyl Isomer is Essential

The 3-(trifluoromethyl) substitution on the aniline ring is a structurally mandatory requirement for the synthesis of sorafenib (CAS 284461-73-0), as confirmed by regulatory filings and patent literature . The 2-(trifluoromethyl) positional isomer hydrochloride (CAS 1185295-73-1) cannot yield the approved drug substance, as it would result in a different regioisomeric impurity that is not permitted within the defined quality target product profile.

Medicinal Chemistry Oncology Drug Synthesis Patent Compliance

Validated Procurement Scenarios for 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride


GMP-Compliant Production of Sorafenib and Its Regulated Intermediates

The hydrochloride salt is the preferred starting material for cGMP synthesis of sorafenib. The ≥98% purity and controlled storage conditions (2-8°C) align with ICH Q7 requirements for API starting materials, providing documented quality assurance that the free base's 97% purity does not offer.

Safety-First Scale-Up and Pilot Plant Operations

For multi-kilogram scale-up, the non-hazardous transport classification of the hydrochloride eliminates the need for toxic-liquid rated storage and handling infrastructure required for the free base (UN2810) , reducing engineering controls and personal protective equipment costs.

Process Chemistry Optimization: Bypassing Free-Base Neutralization

The hydrochloride salt can often be used directly in subsequent acylation or urea formation steps after simple neutralization, potentially offering a yield advantage over the free base by avoiding an extra isolation step. This process simplification is a direct consequence of the compound's physical form .

Regulatory Filing and Process Patent Protection

Using the 3-(trifluoromethyl) isomer hydrochloride ensures the correct regiospecificity for sorafenib, avoiding the regioisomeric impurity that would arise from the 2-substituted isomer (CAS 1185295-73-1) , thereby maintaining the integrity of ANDA filings and process patents.

Quote Request

Request a Quote for 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.